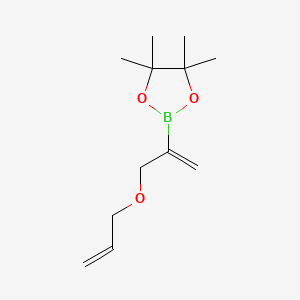

3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester

Description

3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester is a chemical compound with the molecular formula C12H21BO3 and a molecular weight of 224.11 g/mol. It has gained significant attention in scientific research and industry due to its unique properties and versatile applications.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-prop-2-enoxyprop-1-en-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3/c1-7-8-14-9-10(2)13-15-11(3,4)12(5,6)16-13/h7H,1-2,8-9H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNASSOWKHMKZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453898 | |

| Record name | 3-(ALLYLOXY)PROP-1-EN-2-YLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212127-71-4 | |

| Record name | 3-(ALLYLOXY)PROP-1-EN-2-YLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of Allyloxy-Substituted Alkenes

This method involves the reaction of allyloxy-substituted alkenes with bis(pinacolato)diboron catalyzed by palladium complexes. Key features include:

- Catalysts : Pd(PPh3)2Cl2, Pd(dppf)Cl2, or PdCl2(dppf)-CH2Cl2

- Base : Potassium carbonate or sodium carbonate

- Solvents : 1,4-dioxane often mixed with water to facilitate the reaction

- Temperature : Typically 65–80°C

- Atmosphere : Inert (argon or nitrogen) to prevent oxidation

Example Reaction Conditions and Yields:

| Entry | Substrate | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Allyloxy-prop-1-en-2-yl derivative | Pd(PPh3)2Cl2 | Na2CO3 | 1,4-dioxane + H2O | 80 | 4 h | ~82 | Stirred under argon, inert atmosphere |

| 2 | 4-amino-2-bromobenzonitrile + allyloxy vinyl boronate | PdCl2(dppf)-CH2Cl2 | K2CO3 | 1,4-dioxane + H2O | 80 | Overnight | 93 | Purification by silica gel chromatography |

| 3 | 4-chloro-5-nitro-2-(trifluoromethyl)pyridine + allyloxy vinyl boronate | Pd(dppf)Cl2 | K2CO3 | 1,4-dioxane + H2O | 80 | 3 h | 82 | Column chromatography purification |

These reactions proceed via oxidative addition of the aryl or vinyl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the C–B bond. The allyloxy substituent remains intact under these conditions, providing access to the functionalized boronic ester.

Hydroboration of Allyloxy-Substituted Alkynes or Alkenes

Hydroboration involves the addition of boron hydrides (e.g., pinacolborane) across the carbon-carbon multiple bond of allyloxy-substituted alkynes or alkenes, yielding the corresponding boronic esters.

- Reagents : Pinacolborane (HBpin)

- Catalysts : Transition metals such as Rh, Ir, or Pd complexes

- Conditions : Mild temperatures, inert atmosphere

- Outcome : Regio- and stereoselective formation of alkenylboronic esters

Although specific examples of hydroboration for this exact compound are scarce, general organoboron synthesis literature supports this as a viable route for alkenylboronic esters bearing functional groups like allyloxy.

Use of Allyloxy-Substituted Vinylboronate Precursors

Another approach involves the synthesis of the allyloxy vinylboronate intermediate followed by esterification with pinacol. This method may include:

- Preparation of allyloxy vinylboronic acid via lithiation or metal-halogen exchange followed by reaction with trialkyl borates

- Subsequent protection of boronic acid as the pinacol ester

This route requires careful control to avoid side reactions and ensure the integrity of the allyloxy group.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Catalyst loading | 1–5 mol% | Higher loading increases rate but raises cost |

| Base amount | 1–3 equivalents | Essential for deprotonation and catalyst turnover |

| Solvent system | 1,4-dioxane/water or toluene/methanol | Mixed solvents improve solubility and reaction kinetics |

| Temperature | 65–80°C | Elevated temperature accelerates reaction but may cause decomposition |

| Atmosphere | Argon or nitrogen | Prevents oxidation of sensitive boron species |

Optimization studies indicate that the use of Pd(dppf)Cl2 with potassium carbonate in 1,4-dioxane/water at 80°C under argon provides high yields (up to 93%) with good reproducibility.

Purification and Characterization

- Purification : Typically involves silica gel chromatography using gradients of ethyl acetate in petroleum ether or dichloromethane with ammonia/methanol mixtures.

- Characterization : Confirmed by NMR spectroscopy (1H, 13C), LC-MS, and TLC monitoring.

- Typical Physical State : Off-white to yellow solid or oil depending on purity and substitution pattern.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | Allyloxy vinyl halides + bis(pinacolato)diboron | Pd(PPh3)2Cl2, Pd(dppf)Cl2 | 65–80°C, inert atmosphere | 82–93% | High yield, functional group tolerance | Requires inert atmosphere, expensive catalysts |

| Hydroboration | Allyloxy-substituted alkynes/alkenes + pinacolborane | Rh, Ir, Pd complexes | Mild temp, inert | Not specifically reported for this compound | Regioselective, mild conditions | Catalyst sensitivity, substrate scope |

| Direct synthesis from boronic acid | Allyloxy vinylboronic acid + pinacol | None (esterification) | Room temp or mild heating | Moderate | Simple, no metal catalyst | Requires preparation of boronic acid precursor |

Research Findings and Notes

- The palladium-catalyzed Suzuki-type borylation is the most commonly reported and reliable method for synthesizing 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester with high purity and yield.

- The allyloxy group is stable under the reaction conditions, allowing for selective functionalization at the vinyl position.

- Hydroboration offers an alternative but less documented route for this specific compound; however, it is well-established for related alkenylboronic esters.

- Purification by silica gel chromatography with appropriate solvent gradients ensures removal of palladium residues and side products.

- The compound’s stability and reactivity make it suitable for further cross-coupling reactions in complex molecule synthesis.

Scientific Research Applications

Cross-Coupling Reactions

3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules, including pharmaceuticals and natural products.

Key Case Study :

In a study involving the synthesis of dihydropyranones, the compound was used as a coupling partner with aryl halides, demonstrating high yields and selectivity . The successful application of this compound in such reactions underscores its utility in building molecular frameworks.

Synthesis of Functionalized Boron Compounds

The compound serves as a precursor for synthesizing various functionalized boron reagents. Its ability to participate in further transformations makes it valuable for creating diverse chemical entities.

Example :

Research has shown that derivatives of this compound can be synthesized through rhodium-catalyzed reactions, leading to biologically relevant molecules . Such transformations highlight its role in expanding the toolbox for synthetic chemists.

Drug Development

The applications of this compound extend into drug development, where it is employed to create compounds with potential therapeutic effects. Its boron-containing structure is particularly significant due to the unique reactivity of boron compounds in biological systems.

Notable Findings :

Studies indicate that boronic acids can interact with biological targets, making them suitable candidates for developing new drugs . The incorporation of this compound into drug design has been explored for its ability to modulate biological activity through selective interactions.

Polymer Chemistry

In material science, this compound is used to synthesize boron-containing polymers that exhibit unique properties such as increased thermal stability and mechanical strength. These materials are being investigated for applications in coatings, adhesives, and advanced composites.

Research Insight :

Investigations into polymerization processes utilizing this compound have shown promising results in enhancing the performance characteristics of the resulting materials . The ability to tailor polymer properties through the incorporation of boron compounds represents a significant advancement in material design.

Mechanism of Action

The mechanism of action of 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts, facilitating a range of chemical transformations. The molecular targets and pathways involved include the activation of palladium complexes in cross-coupling reactions and the stabilization of reactive intermediates in metathesis reactions .

Comparison with Similar Compounds

- Allylboronic acid pinacol ester

- Vinylboronic acid pinacol ester

- Phenylboronic acid pinacol ester

Comparison: 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester is unique due to its allyloxy group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers enhanced stability and versatility in various synthetic applications .

Biological Activity

3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester, with the CAS number 212127-71-4, is a compound belonging to the class of organoboron compounds. Organoborons are increasingly recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its applications in drug development and potential therapeutic effects.

Chemical Structure and Properties

Molecular Formula : C₁₂H₂₁BO₃

Molecular Weight : 224.1 g/mol

CAS Number : 212127-71-4

The compound features a boronic acid moiety which is crucial for its biological activity, particularly in interactions with biomolecules such as proteins and nucleic acids. The allyloxy group enhances its reactivity and selectivity in various chemical reactions.

Organoboronic acids and their derivatives, including pinacol esters, have been shown to exhibit significant biological activity primarily through:

- Proteasome Inhibition : Boronic acids can inhibit the proteasome, a key component in protein degradation pathways. This inhibition leads to the accumulation of misfolded proteins within cells, triggering apoptosis in cancer cells .

- Cross-Coupling Reactions : The compound has been utilized in regioselective cross-coupling reactions with aryl and heteroaryl halides, demonstrating high selectivity and efficiency. Such reactions are essential for synthesizing complex organic molecules used in pharmaceuticals .

Anticancer Properties

Research indicates that organoboron compounds possess anticancer properties due to their ability to inhibit proteasomes . Specifically, studies have shown that:

- Inhibition of Tumor Growth : In vivo studies have demonstrated that compounds similar to this compound can significantly reduce tumor sizes in models of multiple myeloma and breast cancer .

- Mechanism of Action : The mechanism involves binding to the catalytic sites of the proteasome, preventing it from cleaving proteins necessary for cell survival and proliferation .

Case Studies

- Multiple Myeloma Treatment :

- Breast Cancer Models :

Summary of Findings

| Biological Activity | Observations/Results |

|---|---|

| Proteasome Inhibition | Induces apoptosis in cancer cells |

| Tumor Growth Inhibition | Significant reduction in tumor size in animal models |

| Cross-Coupling Efficiency | High selectivity (>97%) in chemical reactions |

Q & A

Q. What are the recommended synthetic routes for 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester?

The compound can be synthesized via palladium-catalyzed borylation of alkenyl halides or triflates with bis(pinacolato)diboron. This method yields stable (Z)-configured alkenylboronic pinacol esters under inert conditions. Key steps include using Pd(0) catalysts (e.g., Pd₂(dba)₃) and maintaining anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis . Purification via silica gel chromatography is effective due to the ester’s stability .

Q. How should this boronic ester be handled and stored to ensure stability?

The pinacol ester’s stability to air and moisture allows handling in standard laboratory conditions, though inert atmospheres (N₂/Ar) are recommended for long-term storage. Store at 0–6°C in sealed containers to prevent degradation . Density (0.896 g/mL at 25°C) and solubility in organic solvents (e.g., dichloromethane) facilitate aliquot preparation .

Q. What analytical methods are suitable for characterizing this compound?

Use GC or HPLC (with >97.0% purity thresholds) for quantitative analysis . NMR (¹H, ¹³C, and ¹¹B) confirms structural integrity, while IR spectroscopy verifies B-O and allyl ether bonds. High-resolution mass spectrometry (HRMS) provides molecular weight validation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronic ester?

Optimize ligand systems (e.g., triethylphosphite or SPhos) to enhance catalytic efficiency with Pd(0) . For electron-deficient aryl partners, include Cu(I) additives (e.g., Cu(I) thiophene-2-carboxylate) to accelerate transmetallation . Screen bases (e.g., K₂CO₃ vs. CsF) and solvents (e.g., DME vs. dioxane) to improve yields. Monitor reaction progress via TLC or LC-MS .

Q. What strategies mitigate stereochemical scrambling during cross-coupling?

Preserve the (Z)-configuration of the alkenylboron moiety by avoiding strong bases (e.g., NaOH) and high temperatures (>80°C). Use mild conditions (room temperature, pH-neutral buffers) and sterically hindered ligands (e.g., XPhos) to suppress isomerization .

Q. How do electronic effects of the allyloxy group influence reactivity in cross-couplings?

The allyloxy group’s electron-donating nature increases the boron center’s nucleophilicity, enhancing reactivity with electrophilic partners (e.g., aryl halides). However, steric hindrance from the pinacol ester may reduce coupling efficiency with bulky substrates. Computational studies (DFT) can model these effects .

Data Contradiction and Reproducibility

Q. Why do reported yields vary in cross-coupling reactions involving this compound?

Discrepancies arise from differences in catalyst loading (e.g., 1–5 mol% Pd), substrate electronic profiles, or purification methods (e.g., column chromatography vs. precipitation). Reproduce results by adhering to literature protocols (e.g., J. Am. Chem. Soc. 2015 conditions) and validating reagent quality via GC .

Q. How can conflicting stability data under aqueous conditions be resolved?

While pinacol esters are generally moisture-stable, prolonged exposure to acidic/basic aqueous media may hydrolyze the boronic ester. Test stability under specific pH ranges (e.g., pH 5–9) using buffered solutions and monitor degradation via ¹¹B NMR .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.